Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H14BrNO4 and a molecular weight of 340.17 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate typically involves the bromination of 6,7-dimethoxyquinoline-3-carboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a different quinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has similar structural features but includes additional halogen atoms, which can affect its reactivity and biological activity.
Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate: This compound is similar in structure but may have different substituents on the quinoline ring.
Uniqueness
This compound is unique due to its specific combination of bromine and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14BrNO4, with a molecular weight of 340.17 g/mol. The compound features a bromine atom and two methoxy groups attached to the quinoline ring, which are crucial for its biological activity.
1. Antimicrobial Properties
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, certain studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
2. Anticancer Activity
Quinoline derivatives are also recognized for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of Staphylococcus aureus | |
Inhibition of Candida albicans | ||
Anticancer | Induction of apoptosis in cancer cells | |
Cell cycle arrest |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Quinoline derivatives often act as kinase inhibitors, which play a critical role in cell signaling pathways involved in cancer progression. The compound may inhibit specific kinases that are upregulated in certain cancers .
- DNA Intercalation : Some studies suggest that quinoline compounds can intercalate into DNA, disrupting replication and transcription processes, leading to cell death .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Quinoline Core : Starting from suitable precursors such as 2-amino-4,5-dimethoxybenzaldehyde and ethyl acetoacetate.
- Bromination : The introduction of the bromine atom at the 4-position using brominating agents.
- Carboxylation : The final step involves the introduction of the carboxylate group at the 3-position through carboxylation reactions.
Table 2: Key Steps in Synthesis
Step Description | Reagents/Conditions |
---|---|
Formation of Quinoline Core | Ethanol, sodium ethoxide |
Bromination | N-Bromosuccinimide (NBS) |
Carboxylation | Carbon dioxide (CO₂) under basic conditions |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range .
- Animal Models : In vivo studies using xenograft models showed reduced tumor growth when treated with this compound compared to control groups .
Properties
Molecular Formula |
C14H14BrNO4 |
---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
ethyl 4-bromo-6,7-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14BrNO4/c1-4-20-14(17)9-7-16-10-6-12(19-3)11(18-2)5-8(10)13(9)15/h5-7H,4H2,1-3H3 |
InChI Key |
GRZFWGYDPBODQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)Br |
Origin of Product |
United States |
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